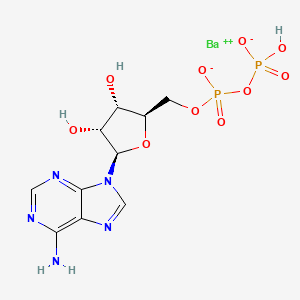
1,4,5,8,9,10-Anthracenehexol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has a molecular formula of C14H10O6 and a molecular weight of 274.226 g/mol. It is known for its high density of 1.849 g/cm³ and a boiling point of 824.9°C at 760 mmHg.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,5,8,9,10-Anthracenehexol can be synthesized through various methods, including the oxidation of anthracene derivatives. One common approach involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions to introduce hydroxyl groups at specific positions on the anthracene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using industrial-grade oxidizing agents and reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1,4,5,8,9,10-Anthracenehexol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3).
Reduction: Hydride reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of partially reduced anthracene derivatives.
Substitution: Introduction of halogen atoms at specific positions on the anthracene ring.
Scientific Research Applications
1,4,5,8,9,10-Anthracenehexol has several scientific research applications across various fields:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,4,5,8,9,10-Anthracenehexol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups on the anthracene ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
1,4,5,8,9,10-Anthracenehexol is compared with other similar compounds, highlighting its uniqueness:
Anthraquinone: Similar structure but lacks the same number of hydroxyl groups.
Anthrarufin: Another anthracene derivative with different substitution patterns.
Dantron: A related compound used in medical applications.
These compounds share structural similarities but differ in their functional groups and applications, making this compound unique in its properties and uses.
Properties
CAS No. |
23478-60-6 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
anthracene-1,4,5,8,9,10-hexol |
InChI |
InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,15-20H |
InChI Key |
SEBRSBADPOBOMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=C3C(=CC=C(C3=C2O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-nitro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B15350702.png)


![(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;hydrochloride](/img/structure/B15350725.png)

![1,1,1-Trifluoro-N-[2-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15350749.png)





![Hydrazinecarboxamide, 2-[(2-ethoxyphenyl)methylene]-(9CI)](/img/structure/B15350775.png)
![(2R,5R,6S)-5-amino-1,7-diazatricyclo[7.3.0.02,6]dodeca-3,9,11-trien-8-one](/img/structure/B15350783.png)

